1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol chemical structure and properties
1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol chemical structure and properties
Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol (CAS: 170868-63-4) represents a "privileged scaffold" in modern drug discovery. As a chiral benzylic alcohol, it serves as a critical intermediate for synthesizing enantiopure APIs, particularly in the kinase inhibitor (e.g., c-Met, ALK) and agrochemical sectors.
This guide moves beyond basic datasheet parameters to provide a rigorous technical analysis of the molecule’s synthesis, stability, and application. It specifically addresses the challenge of the ortho-fluoro substituent—a structural feature that enhances metabolic stability but complicates catalytic reduction due to steric hindrance.
Part 1: Chemical Identity & Physiochemical Profile
The dual-halogen substitution pattern (2-F, 4-Cl) modulates the electron density of the aromatic ring, significantly affecting the acidity of the benzylic proton and the lipophilicity of the molecule.
Core Data Table
| Parameter | Specification / Value |
| IUPAC Name | 1-(4-chloro-2-fluorophenyl)ethanol |
| CAS Number | 170868-63-4 |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Chirality | Contains 1 stereocenter (R/S enantiomers) |
| Appearance | Colorless to pale yellow viscous oil (racemic) or low-melting solid (enantiopure) |
| Boiling Point (Est.) | 245–250 °C at 760 mmHg |
| LogP (Predicted) | ~2.4 – 2.9 (Moderate Lipophilicity) |
| pKa (OH group) | ~14.5 (Slightly more acidic than 1-phenylethanol due to electron-withdrawing halogens) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water |
Structural Insight
The 2-fluoro substituent is the critical functional handle. Unlike a simple phenyl ring, the fluorine atom at the ortho position:
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Inductive Effect (-I): Withdraws electron density, making the benzylic alcohol slightly more acidic.
-
Conformational Lock: Restricts rotation in downstream intermediates, often improving binding affinity in protein pockets.
-
Metabolic Block: The 4-chloro group blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of drugs derived from this scaffold.
Part 2: Synthetic Pathways & Process Chemistry[8][9]
Synthesis of the chiral alcohol is almost exclusively achieved via the reduction of the corresponding ketone: 1-(4-chloro-2-fluorophenyl)ethanone .
Comparative Synthetic Strategies
| Method | Reagent System | Enantioselectivity (ee) | Scalability | Cost |
| A. Classical Reduction | NaBH₄ / MeOH | 0% (Racemic) | High | Low |
| B. Asymmetric Transfer Hydrogenation (ATH) | Ru-TsDPEN / HCOOH / TEA | >95% (Tunable R/S) | High | Medium |
| C. Biocatalysis | KREDs (Ketoreductases) | >99% | Medium | High (Enzyme dev) |
Recommended Protocol: Asymmetric Transfer Hydrogenation (ATH)
Rationale: While biocatalysis offers higher theoretical selectivity, the ortho-fluoro group can interfere with standard enzyme pockets. Ruthenium-catalyzed ATH is chemically robust, tolerates the steric bulk of the halogen, and allows access to either enantiomer simply by switching the chiral ligand.
Step-by-Step Methodology (Target: (R)-Enantiomer)
Reagents:
-
Substrate: 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or neat (if liquid)
Protocol:
-
Inerting: Purge a jacketed reactor with Nitrogen (
) to remove oxygen (Ru-hydride species are air-sensitive). -
Charging: Load the ketone substrate and DCM (5 vol). Stir at 25°C.
-
Catalyst Addition: Add the Ru-catalyst. The solution typically turns deep red/orange.
-
Initiation: Slowly add the HCOOH/TEA mixture (2-3 eq) via addition funnel. Caution: Exothermic CO₂ release.
-
Reaction: Stir at 25–30°C for 12–24 hours. Monitor by HPLC.
-
Quench: Add water (5 vol) to separate layers.
-
Workup: Wash organic layer with sat.[1] NaHCO₃ (to remove residual acid) and Brine. Dry over MgSO₄.[2]
-
Isolation: Concentrate in vacuo. Purification via distillation or crystallization (if solid).
Expert Note on Causality: The 2-fluoro group accelerates the reaction rate compared to non-substituted acetophenones because it makes the carbonyl carbon more electrophilic. However, strict temperature control is required; if the reaction runs too hot (>40°C), the enantioselectivity drops due to the reversibility of the hydride transfer.
Part 3: Visualization of Workflows
Synthetic Logic Flow
The following diagram illustrates the decision matrix and process flow for synthesizing the target alcohol.
Caption: Figure 1: Synthetic decision matrix comparing classical reduction vs. asymmetric transfer hydrogenation (ATH).
Part 4: Analytical Characterization
Validating the structure and purity of CAS 170868-63-4 requires a multi-modal approach.
Chiral HPLC Method (Standard)
Because the enantiomers have identical physical properties (BP, solubility) in an achiral environment, chiral stationary phases are mandatory.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Expected Result: Baseline separation of (R) and (S) enantiomers. The 2-F substituent usually enhances separation factors (
) compared to the non-fluorinated analog due to distinct dipole interactions with the chiral selector.
NMR Validation
-
¹H NMR (400 MHz, CDCl₃):
- 1.45 (d, 3H, CH₃) – Doublet due to coupling with the methine proton.
- 5.10 (q, 1H, CH-OH) – Quartet.
-
7.0–7.5 (m, 3H, Ar-H) – The aromatic region will show complex splitting. The 2-F atom causes H-F coupling (
), splitting the adjacent aromatic signals into multiplets not seen in the chloro-only analog.
Part 5: Safety & Handling (EHS)
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving the ketone precursor or the final alcohol should be performed in a fume hood.
-
Storage: Store in a cool, dry place. The molecule is stable, but as a secondary alcohol, it is susceptible to oxidation if left open to air over prolonged periods.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
BenchChem. (2025).[1][2] Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. BenchChem Technical Guides.
-
PubChem. (2023). 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol (Compound Summary). National Library of Medicine.
-
Fujii, A., et al. (2017).[3] Discovery of MDM2 Inhibitors: Utilization of the Chiral Benzylic Alcohol Scaffold. Journal of Medicinal Chemistry.
